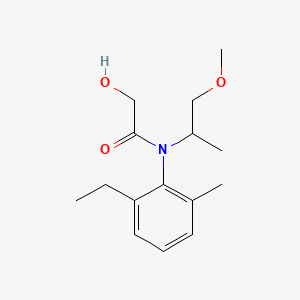
3-Nitrobenzanilide
Vue d'ensemble
Description
3-Nitrobenzanilide is a chemical compound with the molecular formula C13H10N2O3 . It is also known by other names such as 3-Nitro-N-phenylbenzamide .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of triethylamine in N,N-dimethyl-formamide at 100°C under specific conditions . The reaction conditions include the Schlenk technique and an inert atmosphere .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H10N2O3 . The compound has a molecular weight of 242.23 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 324.7±25.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C . Other properties include an enthalpy of vaporization of 56.7±3.0 kJ/mol and a flash point of 150.2±23.2 °C .Applications De Recherche Scientifique
Anticancer Research
A study revealed that thiobenzanilides, a series of compounds related to nitrobenzanilides, exhibit strong biological activity, including antimycotic and antifungal actions. These compounds were found to induce higher cytotoxicity in human melanoma A375 cells than nitrobenzanilides. The mechanism involved cell apoptosis triggered by disruption of mitochondrial function, suggesting potential for anticancer applications (Hu et al., 2008).
Environmental Toxicology
3-Nitrobenzanilide derivatives have been studied for their environmental impact and toxicity. 3-Nitrobenzanthrone, a related compound, was identified in diesel exhaust and airborne particulate matter. It is known for its potent mutagenicity and potential genotoxicity to mammals (Enya et al., 1997). Another study indicated the genotoxic potency of 3-Nitrobenzanthrone in human HepG2 cells, demonstrating its potential harmful effects on human health (Lamy et al., 2004).
Environmental Pollution Treatment
Research on nitrobenzene, a compound similar to this compound, showed its presence as a major environmental pollutant. A study focused on the chemical reduction of nitrobenzene to aniline in synthetic wastewater, demonstrating methods for environmental pollution mitigation (Mantha et al., 2001).
Antimicrobial and Antispermatogenic Activities
Triorganotin(IV) complexes with 4′-nitrobenzanilide semicarbazone and 4′-nitrobenzanilide thiosemicarbazone were synthesized and tested for antimicrobial and antispermatogenic activities. These studies open pathways for potential applications in developing new antimicrobial agents and understanding reproductive health effects (Chaudhary et al., 2009).
Safety and Hazards
Mécanisme D'action
3-Nitrobenzanilide, also known as 3-nitro-N-phenylbenzamide, is a chemical compound with the molecular formula C13H10N2O3 . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Studies on similar compounds suggest that it may interact with various proteins and enzymes in the cell .
Mode of Action
It is known that the compound undergoes a photochemical reaction in both polar and nonpolar solvents, leading to the formation of 5-substituted-2-aminobenzophenone derivatives . This reaction is influenced by the solvent and the electronic effects of the substituents .
Biochemical Pathways
The compound’s photochemical reaction suggests that it may influence various biochemical pathways, particularly those involving aminobenzophenone derivatives .
Result of Action
The formation of 5-substituted-2-aminobenzophenone derivatives suggests that the compound may have significant effects at the molecular level .
Action Environment
The action of this compound is influenced by the environment, particularly the solvent in which the compound is dissolved. The type of solvent affects the product distribution, chemical yields, and rate of formation of the aminobenzophenone derivatives .
Propriétés
IUPAC Name |
3-nitro-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-13(14-11-6-2-1-3-7-11)10-5-4-8-12(9-10)15(17)18/h1-9H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIRWLAPFZXYSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945117 | |
| Record name | 3-Nitro-N-phenylbenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2243-73-4 | |
| Record name | 3-Nitrobenzanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitro-N-phenylbenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














